molecular formula C16H34O4S B14707420 2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol CAS No. 20413-48-3

2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol

Cat. No.: B14707420
CAS No.: 20413-48-3
M. Wt: 322.5 g/mol
InChI Key: LPOROVZTGVZKBO-UHFFFAOYSA-N
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Description

2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol is a chemical compound with the molecular formula C16H34O4S. This compound is characterized by the presence of a dodecane sulfonyl group attached to an ethoxyethanol backbone. It is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol typically involves the reaction of dodecane-1-sulfonyl chloride with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

C12H25SO2Cl+HOCH2CH2OHC12H25SO2OCH2CH2OH+HCl\text{C}_{12}\text{H}_{25}\text{SO}_2\text{Cl} + \text{HOCH}_2\text{CH}_2\text{OH} \rightarrow \text{C}_{12}\text{H}_{25}\text{SO}_2\text{OCH}_2\text{CH}_2\text{OH} + \text{HCl} C12​H25​SO2​Cl+HOCH2​CH2​OH→C12​H25​SO2​OCH2​CH2​OH+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to maximize yield and efficiency. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of advanced purification techniques such as distillation and crystallization is common to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The ethoxy group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of dodecane-1-sulfonic acid.

    Reduction: Formation of dodecane-1-thiol.

    Substitution: Formation of various ethoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.

    Biology: Employed in the study of membrane proteins and lipid interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of detergents, lubricants, and other industrial products.

Mechanism of Action

The mechanism of action of 2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol involves its interaction with lipid membranes and proteins. The sulfonyl group interacts with hydrophilic regions, while the dodecane chain interacts with hydrophobic regions, leading to the formation of micelles and other structures. This amphiphilic nature allows it to solubilize various compounds and enhance their bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dodecane-1-sulfonyl)ethanesulfonic acid phenyl ester
  • 2-(Dodecane-1-sulfonyl)ethanesulfonic acid 2-methoxy-phenyl ester
  • 2-(Dodecane-1-sulfonyl)ethanesulfonic acid 2,2,3,3-tetrafluoro-propyl ester

Uniqueness

2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol is unique due to its specific combination of a long hydrophobic dodecane chain and a hydrophilic ethoxyethanol backbone. This unique structure imparts distinct properties such as enhanced solubility and emulsifying capabilities, making it valuable in various applications.

Properties

CAS No.

20413-48-3

Molecular Formula

C16H34O4S

Molecular Weight

322.5 g/mol

IUPAC Name

2-(2-dodecylsulfonylethoxy)ethanol

InChI

InChI=1S/C16H34O4S/c1-2-3-4-5-6-7-8-9-10-11-15-21(18,19)16-14-20-13-12-17/h17H,2-16H2,1H3

InChI Key

LPOROVZTGVZKBO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)CCOCCO

Origin of Product

United States

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